4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by the presence of bromine atoms and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide typically involves the bromination of a pyrrole derivative followed by the introduction of the hydroxypropyl group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The hydroxypropyl group can be introduced via nucleophilic substitution using 3-chloropropanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atoms can be reduced to form a debrominated pyrrole compound.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4,5-dibromo-N-(3-carboxypropyl)-1H-pyrrole-2-carboxamide.
Reduction: Formation of N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide.
Substitution: Formation of 4,5-diamino-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide or 4,5-dithiol-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide.
Scientific Research Applications
4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the hydroxypropyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dibromo-1H-pyrrole-2-carboxamide
- 4,5-dibromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide
- 4,5-dichloro-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide
Uniqueness
4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide is unique due to the presence of both bromine atoms and a hydroxypropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2N2O2/c9-5-4-6(12-7(5)10)8(14)11-2-1-3-13/h4,12-13H,1-3H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVIBMSTKCBELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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